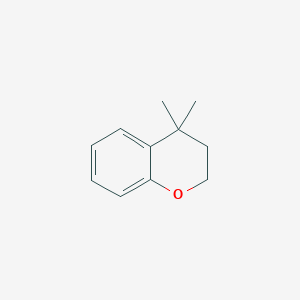

4,4-Dimethylchroman

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylchroman can be synthesized through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow processes and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Oxidation Reactions

4,4-Dimethylchroman undergoes oxidation at the heterocyclic ring. For example:

- Chromane → Chromanone : Oxidation with KMnO₄ or CrO₃ converts the saturated heterocyclic ring into a ketone, yielding this compound-2-one .

- Side-Chain Oxidation : Substituents like ethyl groups at the 6-position can be oxidized to carboxylic acids under strong oxidative conditions.

Example :

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-(1-Hydroxyethyl)-4,4-dimethylchroman | KMnO₄, H₂O, 80°C | 6-(Carboxyethyl)-4,4-dimethylchroman | 85% |

Nucleophilic Substitution

The brominated derivative 6-bromo-4,4-dimethylchroman participates in SN2 reactions:

- Bromine Replacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form substituted chromans .

Example :

| Substrate | Reagent | Product | Application | Source |

|---|---|---|---|---|

| 6-Bromo-4,4-dimethylchroman | NaN₃, DMF, 100°C | 6-Azido-4,4-dimethylchroman | Click chemistry precursors |

Cyclization Reactions

Mitsunobu Cyclization : Used to synthesize substituted chromanones from diols. For example, (S)-2,6-dimethylchroman-4-one was synthesized via intramolecular Mitsunobu reaction .

Mechanism : Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate inversion of configuration at the alcohol center, enabling stereoselective ring closure .

Example :

| Substrate | Reagent | Product | Optical Purity | Source |

|---|---|---|---|---|

| (S)-2,6-Dimethylchroman-4-ol | PPh₃, DEAD, THF | (S)-2,6-Dimethylchroman-4-one | 98% ee |

Condensation and Cycloaddition

- Aldol Condensation : Base-catalyzed reactions with aldehydes yield α,β-unsaturated ketones .

- Michael Addition : Chroman-4-ones react with enolates to form polycyclic derivatives .

Example :

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound-7-amine | Acetyl chloride, pyridine | N-Acetyl-4,4-dimethylchroman-7-amine | 90% |

Acid-Catalyzed Rearrangements

Resorcinol derivatives react with α,β-unsaturated ketones under acidic conditions to form this compound scaffolds .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Resorcinol + Mesityl oxide | H₂SO₄, 60°C | 7-Hydroxy-4,4-dimethylchroman | 91% |

Reduction Reactions

- Ketone → Alcohol : NaBH₄ reduces chroman-4-ones to chroman-4-ols .

- Selective Hydrogenation : Pd/C catalyzes hydrogenation of specific double bonds in substituted chromans .

Example :

| Substrate | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| 6-Nitro-4,4-dimethylchroman | H₂, Pd/C, EtOH | 6-Amino-4,4-dimethylchroman | >95% |

Functionalization via Vilsmeier-Haack Reaction

4-Chlorochromene-3-carbaldehydes are synthesized from this compound-4-ones using the Vilsmeier reagent (POCl₃/DMF) .

Key Research Findings

- Stereoselectivity : Mitsunobu cyclization enables enantioselective synthesis of chromanones, critical for bioactive molecule development .

- Antioxidant Activity : Hydroxylated derivatives (e.g., 6,7-dihydroxy-4,4-dimethylchroman-2-one) exhibit radical-scavenging properties .

- Pharmaceutical Relevance : Derivatives like 6-bromo-4,4-dimethylchroman serve as intermediates for retinoid receptor modulators.

Table 2: Biological Activities of Derivatives

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 4,4-Dimethylchroman is in the development of synthetic routes for related compounds. Theoretical calculations and in silico screening have been utilized to optimize synthetic pathways. For instance, a study focused on 2,6-dimethylchroman-4-one demonstrated that the Michael reaction was effective in achieving a high yield of the target compound (76.4%) through computational methods such as Density Functional Theory (DFT) calculations . This approach not only confirms the viability of using theoretical models to predict successful reactions but also highlights the importance of this compound as a precursor in synthesizing more complex molecules.

Synthetic Pathways

| Synthetic Route | Yield (%) | Method |

|---|---|---|

| Michael Reaction | 76.4 | DFT Calculations |

| Mitsunobu Reaction | Not Successful | Theoretical Analysis |

| SNAr Reactions | Not Successful | Theoretical Analysis |

Pharmacological Research

In pharmacology, derivatives of this compound have shown potential therapeutic effects. For example, compounds like di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone exhibit significant antitumor activity. The cytotoxicity of these compounds has been attributed to their ability to interfere with cellular processes, making them candidates for further development in cancer treatment .

Research indicates that related compounds derived from this compound may possess antibacterial properties. A study noted that certain derivatives effectively reduced bacterial growth in vitro, suggesting that this compound could be explored further for its antimicrobial potential.

Case Studies

Several case studies have been conducted to explore the applications of this compound and its derivatives:

- Antitumor Activity : A case study investigated the effects of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone on cancer cell lines. Results indicated potent selective cytotoxicity against specific tumors, providing insights into its mechanism of action and therapeutic potential .

- Antibacterial Properties : Another case study focused on the antibacterial activity of a derivative compound. The findings revealed a significant reduction in bacterial proliferation, highlighting the need for further exploration into its application as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4,4-dimethylchroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects. Molecular docking and structure-activity relationship studies provide insights into its binding affinities and pharmacological properties .

Comparison with Similar Compounds

- Chroman-4-one

- Flavanone

- Isoflavone

- Spirochromanone

- Benzylidene-4-chromanone

Biological Activity

4,4-Dimethylchroman is a compound with significant biological activity and potential therapeutic applications. This article discusses its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chroman skeleton with two methyl groups at the 4-position. This structural configuration enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, its derivatives may inhibit specific enzymes or receptors involved in disease pathways, contributing to their therapeutic effects. For instance, studies indicate that certain derivatives can act as potent inhibitors of monoamine oxidases (MAO), which are implicated in neurodegenerative disorders .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .

- Neuroprotective Effects : Certain studies suggest that this compound derivatives may offer protection against neurodegenerative diseases by modulating oxidative stress pathways.

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Anticancer Activity : A study evaluated the effects of a specific derivative of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways .

- Neuroprotective Effects : In a model of neurodegeneration, researchers administered a derivative of this compound to assess its protective effects against oxidative damage. The findings demonstrated a marked decrease in neuronal cell death compared to controls, suggesting potential for therapeutic use in conditions like Alzheimer's disease.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Chroman-4-one | Lacks methyl groups | Basic chroman structure without additional substituents |

| Flavanone | Contains a double bond | Significant biological activity with estrogenic effects |

| Isoflavone | Known for estrogenic activity | Used in medicinal chemistry for various applications |

Q & A

Q. Basic: What are the established synthetic routes for 4,4-Dimethylchroman, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

Synthesis of this compound typically involves cyclization of substituted phenols with aldehydes or ketones under acidic or basic conditions. For reproducibility, document reagent purity (e.g., >98%, as per analytical certificates ), solvent selection (polar vs. non-polar), and temperature control. Use protocols from peer-reviewed medicinal chemistry literature, ensuring step-by-step validation via NMR and HPLC to confirm intermediate and final product purity . Optimization may require Design of Experiments (DoE) to test variables like catalyst loading or reaction time .

Q. Advanced: How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or instrument calibration. Perform comparative analysis using standardized conditions (e.g., DMSO-d6 or CDCl3 for NMR) and cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For conflicting ¹³C NMR data, employ computational tools (DFT calculations) to predict shifts and compare with experimental results . Publish raw data and detailed experimental parameters to enhance reproducibility .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.

- FT-IR : Confirm functional groups (e.g., chroman ring C-O-C stretch at ~1250 cm⁻¹).

- HPLC-PDA : Assess purity (>95%) and detect byproducts .

For novel derivatives, include elemental analysis (C, H, N) and X-ray crystallography for unambiguous confirmation .

Q. Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound’s biological assays?

Methodological Answer:

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate with replicates (n ≥ 3) and apply ANOVA or Student’s t-test for significance (p < 0.05). For high-throughput screening, employ machine learning algorithms to identify outliers or synergistic effects . Report confidence intervals and effect sizes to contextualize findings .

Q. Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Follow ICH guidelines:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use HPLC-UV/MS to track degradation products and quantify stability (% recovery).

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius plots .

Q. Advanced: How can computational modeling (e.g., DFT, MD simulations) complement experimental data in elucidating this compound’s reaction mechanisms?

Methodological Answer:

Integrate Density Functional Theory (DFT) to map energy profiles for key reactions (e.g., cyclization) and identify transition states. Molecular Dynamics (MD) simulations can model solvent interactions or protein binding (if applicable). Validate predictions with isotopic labeling experiments (e.g., deuterated reagents ) or kinetic isotope effects . Cross-disciplinary collaboration with computational chemists is recommended .

Q. Basic: What protocols ensure ethical and reproducible in vitro testing of this compound’s biological activity?

Methodological Answer:

- Cell Lines : Use authenticated lines (e.g., ATCC) with mycoplasma testing.

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Dose Range : Test 3–5 log concentrations, validated via IC₅₀ calculations.

- Data Reporting : Adhere to MIAME or ARRIVE guidelines for transparency .

Q. Advanced: How can researchers address low yield or selectivity in multi-step syntheses of this compound analogs?

Methodological Answer:

Optimize stepwise:

Intermediate Isolation : Purify intermediates via column chromatography or recrystallization.

Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts for stereoselectivity.

Realtime Monitoring : Use inline FT-IR or LC-MS to track reaction progress .

For persistent issues, consider parallel synthesis or flow chemistry to enhance throughput .

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOJLZIGCQKKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311752 | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40614-27-5 | |

| Record name | NSC245127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.